N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-N'-(2,5-DIMETHOXYPHENYL)THIOUREA
Overview
Description
N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-N’-(2,5-DIMETHOXYPHENYL)THIOUREA is a thiourea derivative known for its unique chemical structure and potential applications in various fields. This compound features a combination of chlorophenyl and dimethoxyphenyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-N’-(2,5-DIMETHOXYPHENYL)THIOUREA typically involves the reaction of 2,5-dimethoxyaniline with 2-chloroethyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-N’-(2,5-DIMETHOXYPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-N’-(2,5-DIMETHOXYPHENYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-N’-(2,5-DIMETHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-N’-(2,5-DIMETHOXYPHENYL)ACETAMIDE
- 2-[(4-CHLOROPHENYL)SULFANYL]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE
Uniqueness
N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-N’-(2,5-DIMETHOXYPHENYL)THIOUREA is unique due to its thiourea moiety, which imparts distinct reactivity and potential biological activity compared to similar compounds with different functional groups.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylethyl]-3-(2,5-dimethoxyphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S2/c1-21-13-5-8-16(22-2)15(11-13)20-17(23)19-9-10-24-14-6-3-12(18)4-7-14/h3-8,11H,9-10H2,1-2H3,(H2,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMLKQQPDSEYRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCCSC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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